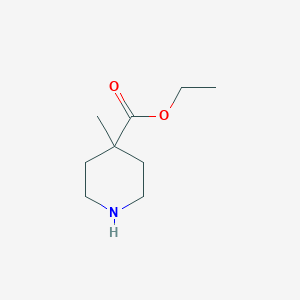

Ethyl 4-methylpiperidine-4-carboxylate

Description

Contextualization within Piperidine (B6355638) Alkaloids and Heterocyclic Chemistry

The core of Ethyl 4-methylpiperidine-4-carboxylate is the piperidine ring, a six-membered heterocycle containing a nitrogen atom. nih.gov This structural motif is prevalent in a vast array of natural products, particularly piperidine alkaloids found in plants like the black pepper (Piper nigrum), which is the origin of the name "piperidine". nih.govwikipedia.org These naturally occurring compounds exhibit a wide range of biological activities. researchgate.netresearchgate.net

Heterocyclic chemistry is a major branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within the ring. numberanalytics.com These structures are fundamental to the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com this compound, as a substituted piperidine, is a member of this broad and significant class of molecules. nih.gov

Significance in Organic Synthesis and Pharmaceutical Research

Substituted piperidines like this compound are crucial building blocks in organic synthesis. The development of efficient methods for synthesizing piperidine derivatives is an ongoing area of research, reflecting their importance. nih.govorganic-chemistry.org The piperidine scaffold is a key component in numerous approved drugs across various therapeutic areas. nih.govresearchgate.net Its presence can influence a molecule's pharmacological properties. researchgate.net

In pharmaceutical research, the modification of the piperidine ring allows for the fine-tuning of a compound's activity. The synthesis of various substituted piperidines is a common strategy in the quest for new and improved therapeutic agents. nih.govnih.gov

Historical Overview of Related Piperidine Compounds in Scientific Literature

The study of piperidine and its derivatives has a long history, dating back to the 19th century with the isolation of piperidine from piperine. wikipedia.org Early research focused on the synthesis of piperidin-4-one and its derivatives. chemrevlett.com Over the years, numerous synthetic methods have been developed to create a wide variety of substituted piperidines. These methods include the hydrogenation of pyridines and various cyclization strategies. nih.gov The constant evolution of synthetic techniques highlights the enduring importance of this class of compounds in organic chemistry. organic-chemistry.org A significant body of literature is dedicated to the synthesis and application of piperidine-containing compounds. nih.gov

Research Gaps and Future Directions in the Study of this compound

While the broader field of piperidine chemistry is well-established, specific derivatives like this compound may present unique research opportunities. A key area for future exploration is the development of novel synthetic methodologies that are more efficient and sustainable. numberanalytics.comnumberanalytics.com This includes the use of innovative catalytic systems and green chemistry principles. numberanalytics.comnumberanalytics.com

Furthermore, there is a continuous need to explore the potential applications of specific piperidine derivatives in medicinal chemistry. mdpi.com This involves designing and synthesizing new compounds and evaluating their biological activities. The integration of computational tools in drug design is also a promising avenue for future research in this area. numberanalytics.commdpi.com The development of new piperidine-based drugs with improved therapeutic profiles remains a significant goal for researchers. mdpi.com

| Property | Value |

| Molecular Formula | C9H17NO2 |

| InChI | InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 |

| InChIKey | YWXSWDQLJWHKMW-UHFFFAOYSA-N |

| Monoisotopic Mass | 171.12593 Da |

| Predicted XlogP | 0.9 |

An interactive data table with key properties of this compound. uni.lu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXSWDQLJWHKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598365 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103039-88-9 | |

| Record name | Ethyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Ethyl 4-methylpiperidine-4-carboxylate

Conventional synthetic approaches provide reliable and well-documented pathways to the target compound, often focusing on high yields and operational simplicity.

A primary and straightforward method for synthesizing this compound is through the direct esterification of 4-methylpiperidine-4-carboxylic acid or its activated derivatives. This transformation can be achieved under various conditions. A common approach involves reacting the corresponding carboxylic acid hydrochloride salt with ethanol (B145695) in the presence of an activating agent like thionyl chloride. prepchem.comchemicalbook.com The reaction is typically heated to reflux to drive the formation of the ethyl ester. prepchem.com For instance, 4-piperidinecarboxylic acid can be dissolved in anhydrous ethanol, cooled, and then treated with thionyl chloride before being refluxed for an extended period to yield the ethyl ester with high efficiency after workup. chemicalbook.comchemicalbook.com

Alternatively, milder conditions can be employed using coupling reagents. The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), facilitates the esterification of carboxylic acids with alcohols at room temperature. orgsyn.org This method is advantageous as it operates under non-acidic and mildly basic conditions, avoiding harsh reagents. orgsyn.org The process involves combining the carboxylic acid, ethanol, DMAP, and DCC in a solvent like dichloromethane (B109758). orgsyn.org

| Method | Reagents | Conditions | Advantages | Reference |

| Fischer-Speier Esterification | Ethanol, Thionyl Chloride (or HCl) | Reflux | High yield, uses common reagents | prepchem.comchemicalbook.com |

| DCC/DMAP Coupling | Ethanol, DCC, DMAP | Room Temperature | Mild conditions, non-acidic | orgsyn.org |

An alternative strategy involves the synthesis starting from a suitably substituted pyridine (B92270) precursor, which is subsequently reduced to the corresponding piperidine (B6355638). A relevant pathway begins with a 4-methylpicolinic acid derivative, such as ethyl 4-methylpicolinate (ethyl 4-methylpyridine-2-carboxylate). google.com The core of this approach is the reduction of the aromatic pyridine ring to a saturated piperidine ring.

A common method involves an initial N-oxidation of the pyridine derivative using an oxidizing agent like hydrogen peroxide, often catalyzed by phosphomolybdic acid. google.com The resulting N-oxide can then undergo catalytic hydrogenation. This reduction is typically performed using hydrogen gas with a palladium on carbon (Pd/C) catalyst in a solvent such as methanol (B129727) or ethanol, which reduces the pyridine ring to a piperidine ring to yield the desired product. google.comgoogle.com This multi-step process allows for the construction of the substituted piperidine core from readily available aromatic precursors. google.com

The piperidine ring can also be constructed from acyclic precursors through cyclization reactions. These methods offer flexibility in introducing various substituents onto the piperidine skeleton. One such approach involves a one-step cyclization reaction between a compound containing an active methylene (B1212753) group and an N-substituted diethanolamine (B148213) derivative in the presence of a strong base like sodium hydride. google.com This method has been developed to overcome the often harsh conditions required for pyridine hydrogenation. google.com

Another multi-step strategy involves the formation of a piperidone (a cyclic amide) intermediate, which is then further functionalized. For example, a 4-aryl-2-piperidone-5-carboxylate can be synthesized from precursors like 3-methoxybenzaldehyde (B106831) through a series of standard reactions. google.com This piperidone can then be reduced and further modified to introduce the desired substituents at the correct positions on the piperidine ring. google.com Such ring-closure strategies are integral to building complex piperidine structures from the ground up. google.com

Stereoselective and Enantioselective Synthesis

The creation of specific stereoisomers of this compound is a significant challenge, particularly when chirality is required at the C-2 and C-4 positions. Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.

Chiral pool synthesis utilizes readily available, enantiomerically pure compounds, often from natural sources, as starting materials. This inherent chirality is transferred through the synthetic sequence to the final product. A relevant example, although for a related structure, involves the use of a chiral phenylglycinol derivative as a chiral auxiliary. google.com In this type of strategy, the chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of key bond-forming reactions. After establishing the desired stereocenter(s), the auxiliary is cleaved, yielding the enantiomerically enriched target molecule. This approach is a powerful tool for accessing specific stereoisomers of substituted piperidines. google.com

Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. The development of C₂-symmetric ligands, such as DIOP and DiPAMP, was a major breakthrough in this field. nih.gov These ligands coordinate to a metal center (e.g., Rhodium) to create a chiral environment that directs reactions like asymmetric hydrogenation. nih.gov

More recently, nonsymmetrical P,N-ligands have proven highly effective in many metal-catalyzed reactions, sometimes outperforming their symmetrical counterparts. nih.gov For the synthesis of chiral piperidines, asymmetric hydrogenation of a suitable prochiral precursor, such as a tetrahydropyridine (B1245486), is a key strategy. The choice of catalyst and ligand is crucial for achieving high enantioselectivity. nih.gov Beyond metal catalysis, chiral organocatalysts, such as chiral guanidines, have emerged as powerful tools. rsc.org These molecules can activate substrates through mechanisms like hydrogen bonding, enabling a wide range of transformations with high stereocontrol. rsc.org The application of these catalytic systems provides a direct and versatile route to control the stereochemistry at positions C-2 and C-4 of the piperidine ring.

Kinetic Resolution Techniques for Enantiomer Enrichment

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.

In the context of piperidine synthesis, kinetic resolution by asymmetric deprotonation has proven effective. For instance, the use of a strong base like n-butyllithium (n-BuLi) in the presence of a chiral ligand, such as (-)-sparteine, can selectively deprotonate one enantiomer of an N-Boc-protected 2-aryl-4-methylenepiperidine. whiterose.ac.uk This process allows for the separation of the unreacted, enantioenriched starting material from the lithiated and subsequently quenched product. whiterose.ac.uk While this specific example does not directly yield this compound, the principle can be adapted. The functionalization of the 4-methylene group in the enantioenriched piperidine can lead to a variety of 2,4-disubstituted piperidines, demonstrating the potential of this methodology for accessing chiral building blocks. whiterose.ac.uk

Another approach involves enzymatic kinetic resolution. Lipases are commonly employed for the resolution of racemic esters or alcohols. Although a direct lipase-catalyzed resolution for this compound is not prominently documented, the successful application of lipase (B570770) for the kinetic resolution of a related piperidine derivative, ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, highlights the feasibility of this method within the piperidine class of compounds. whiterose.ac.uk

| Kinetic Resolution Technique | Reagents/Catalyst | Substrate Type | Outcome |

| Asymmetric Deprotonation | n-BuLi, (-)-sparteine | N-Boc-2-aryl-4-methylenepiperidines | Enantioenriched starting material and 2,2-disubstituted products. whiterose.ac.uk |

| Enzymatic Resolution | Lipase | Racemic piperidine esters/alcohols | Enantiomerically pure piperidine derivatives. whiterose.ac.uk |

Diastereoselective Synthesis through Controlled Cyclization Reactions

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the synthesis of substituted piperidines, controlled cyclization reactions are a key strategy for establishing the desired relative stereochemistry.

A versatile synthesis for a related 4-arylnipecotic acid, a precursor to more complex structures, involves the stereospecific conversion of a piperidone intermediate. google.com For example, a 4-aryl-2-piperidone-5-carboxylate can be synthesized and then, through a series of steps including a methylene lactam rearrangement and an intramolecular Michael reaction, be converted to a decahydroisoquinoline (B1345475) system with controlled stereochemistry. google.com This highlights how the piperidine ring can be constructed and functionalized in a diastereoselective manner.

The synthesis of (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, a diastereomer of interest, has been achieved using a chiral phenylglycinol derivative as a starting material. google.com This approach introduces chirality early in the synthetic sequence, guiding the formation of the desired diastereomer during subsequent cyclization and functionalization steps.

Novel Synthetic Strategies and Method Development

Recent advances in organic synthesis have led to the development of more efficient and sustainable methods for constructing complex molecules like this compound.

One-Pot and Cascade Reactions for Enhanced Efficiency

One-pot and cascade reactions combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates and thereby increasing efficiency and reducing waste.

A one-pot procedure for the synthesis of ethyl 4-piperidinecarboxylate involves the reductive amination and Suzuki-Miyaura cross-coupling of formyl aryl and heteroaryl MIDA boronates. chemicalbook.com While this example leads to an unsubstituted piperidine at the 4-position, it demonstrates the power of one-pot methodologies in rapidly assembling piperidine-containing structures.

The preparation of 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride, a related compound, can be achieved through a multi-step synthesis starting from 4-methyl-2-cyanopiperidine. google.com This process involves hydrolysis, esterification, and resolution, which could potentially be streamlined into a more efficient one-pot or telescoped sequence. google.com

Transition Metal-Catalyzed Coupling and Functionalization

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity.

Rhodium-catalyzed tandem double bond migration/conjugate addition reactions have been used with ethyl 4-piperidinecarboxylate as a reactant to synthesize β-aryl and β-amino-substituted aliphatic esters. chemicalbook.com This demonstrates the utility of the piperidine scaffold in transition metal-catalyzed transformations.

Palladium-catalyzed C-H functionalization is another powerful tool. While direct C-H functionalization of this compound is not extensively reported, the broader field of native carboxylate-assisted C-H activation offers a promising avenue. chemrxiv.org This approach uses the inherent carboxylate group to direct a metal catalyst to a specific C-H bond for functionalization, potentially enabling the introduction of various substituents onto the piperidine ring without the need for pre-installed directing groups. chemrxiv.org

| Catalyst System | Reaction Type | Reactant | Product Type |

| Rhodium | Tandem double bond migration/conjugate addition | Ethyl 4-piperidinecarboxylate | β-aryl and β-amino-substituted aliphatic esters. chemicalbook.com |

| Palladium/Norbornene | Distal C-H functionalization | Ferrocene (B1249389) carboxylic acids | C(3)-arylated ferrocene carboxylic acids. chemrxiv.org |

Photochemical and Electrochemical Synthetic Approaches

Photochemical and electrochemical methods offer alternative energy sources for driving chemical reactions, often leading to unique reactivity and improved sustainability. While specific applications of these methods for the direct synthesis of this compound are not widely documented in the provided search results, the principles can be extrapolated.

Photochemical reactions, for example, could potentially be used for radical-based cyclization reactions to form the piperidine ring or for the functionalization of the piperidine scaffold. Electrochemical synthesis could be employed for oxidation or reduction steps in the synthetic sequence, potentially avoiding the use of harsh chemical reagents.

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The synthesis of 4-methylpiperidine-2-carboxylate hydrochloride, an intermediate for a related compound, has been approached with green chemistry principles in mind. google.com One method utilizes phosphomolybdic acid as a catalyst for the oxidation of 4-picoline-2-carboxylic acid ethyl ester with hydrogen peroxide. google.com This approach reduces the usage of the oxidizing agent and allows for a more convenient purification process, thereby minimizing waste and improving safety. google.com The reaction is carried out in methanol or ethanol, which are considered greener solvents compared to many chlorinated alternatives. google.com

Another example is the use of a Wittig reaction in the synthesis of 4-methylenepiperidine, a potential precursor. google.com While the classic Wittig reaction can generate significant amounts of triphenylphosphine (B44618) oxide as a byproduct, modern variations and workup procedures aim to improve the atom economy and reduce waste.

Spectroscopic and Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's connectivity and spatial arrangement.

The ¹H NMR spectrum of ethyl 4-methylpiperidine-4-carboxylate is expected to exhibit distinct signals corresponding to the ethyl group, the methyl group at the 4-position, and the piperidine (B6355638) ring protons. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) coupled to a triplet for the methyl protons (-CH3). The methyl group at C4 will appear as a singlet. The piperidine ring protons will show more complex splitting patterns due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule. Key resonances will include the carbonyl carbon of the ester, the quaternary carbon at the 4-position, the carbons of the ethyl group, the methyl group at C4, and the carbons of the piperidine ring. The chemical shifts of these carbons provide crucial information about their electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

| Protons | Chemical Shift (ppm) | Multiplicity |

| -O-CH₂-CH₃ | ~4.1 | Quartet |

| Piperidine Ring CH₂ (axial & equatorial) | 1.5 - 3.0 | Multiplets |

| -O-CH₂-CH₃ | ~1.2 | Triplet |

| C4-CH₃ | ~1.1 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

| Carbon | Chemical Shift (ppm) |

| C=O (Ester) | ~175 |

| -O-CH₂-CH₃ | ~60 |

| C4 (Quaternary) | ~40 |

| Piperidine Ring CH₂ | 25 - 50 |

| C4-CH₃ | ~25 |

| -O-CH₂-CH₃ | ~14 |

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent protons on the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the ethyl methylene protons would correlate with the signal for the ethyl methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key correlations would be expected between the methyl protons at C4 and the quaternary carbon C4, as well as the carbonyl carbon.

The piperidine ring can exist in two rapidly interconverting chair conformations. In this compound, the substituents on the ring can occupy either axial or equatorial positions. Variable temperature (VT) NMR is a powerful technique to study these conformational dynamics. optica.org

At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, this interconversion slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons will broaden and eventually resolve into separate signals. By analyzing the spectra at different temperatures, it is possible to determine the energy barrier for the ring flip and the relative populations of the different conformers. For 4-methylpiperidine (B120128) derivatives, the conformer with the methyl group in the equatorial position is generally favored. researchgate.net

Since this compound possesses a chiral center at the C4 position (if the substitution pattern on the ring allows for it and it is not a meso compound), it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a key method for determining the enantiomeric purity of a chiral compound. This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. nih.govnih.gov

These chiral auxiliaries interact with the enantiomers of the analyte to form diastereomeric complexes or adducts. Since diastereomers have different physical properties, their NMR signals will be distinct. This results in the splitting of signals in the NMR spectrum, with the integration of the separated signals directly corresponding to the ratio of the enantiomers present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This high accuracy allows for the determination of the elemental formula of the molecule. For this compound (C9H17NO2), the expected exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm the molecular formula. The molecular weight of the related compound Ethyl piperidine-4-carboxylate is 157.2102. nist.gov

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for esters and piperidine derivatives can help to confirm the presence of these functional groups within the molecule.

Fragmentation Pathways and Mechanism Elucidation via Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) provides critical insights into the structure of this compound by inducing fragmentation of the protonated molecular ion ([M+H]⁺) and analyzing the resulting fragment ions. While a specific MS/MS spectrum for this exact compound is not widely published, the fragmentation pathways can be predicted based on the established principles of mass spectrometry for molecules containing piperidine and ethyl ester functional groups.

The primary fragmentation events are expected to involve the piperidine ring and the ester group. Common fragmentation pathways for similar piperidine derivatives often involve cleavages of the ring structure and loss of substituents. For this compound, the following fragmentation mechanisms are proposed:

Loss of the Ethyl Group: A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty rearrangement, or the loss of an ethyl radical (•C₂H₅, 29 Da).

Loss of the Ethoxy Group: Cleavage of the bond between the carbonyl carbon and the ethoxy group can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to the formation of a stable acylium ion.

Ring Opening and Cleavage: The piperidine ring can undergo α-cleavage, where the bond adjacent to the nitrogen atom breaks. This is a characteristic fragmentation for aliphatic amines and can lead to various ring-opened fragment ions.

Decarboxylation: The loss of the entire ethyl carboxylate group as CO₂ and ethene (totaling 72 Da) or through other rearrangements is another plausible pathway, leading to a fragment corresponding to the 4-methylpiperidine cation.

These proposed pathways help in the structural elucidation and confirmation of this compound in complex mixtures.

Table 1: Proposed MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

| 172.13 | 144.10 | 28 | C₂H₄ |

| 172.13 | 127.09 | 45 | •OC₂H₅ |

| 172.13 | 100.11 | 72 | C₂H₄ + CO₂ |

| 172.13 | 98.11 | 74 | C₂H₅OH + C |

Applications in Reaction Monitoring and Purity Assessment

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for monitoring the synthesis of this compound and assessing its purity. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of reactants, intermediates, products, and byproducts in a reaction mixture. alternative-therapies.com

In reaction monitoring , a small aliquot of the reaction mixture can be analyzed at different time points. By tracking the ion signal corresponding to the molecular weight of this compound (m/z 172.13 for the [M+H]⁺ ion), chemists can determine the reaction's progress and endpoint. Simultaneously, the disappearance of starting material ions and the appearance of any intermediate or byproduct ions can be monitored to optimize reaction conditions. semanticscholar.org

For purity assessment , LC-MS is used to separate the target compound from any impurities. nih.gov The mass spectrometer then detects and identifies these impurities based on their mass-to-charge ratios. This method is highly effective for identifying residual starting materials, reagents, or side-products, even at very low levels. The high accuracy of the method allows for reliable quantification of the purity of the final product, which is crucial for its intended applications. alternative-therapies.com

X-ray Crystallography and Solid-State Structure Analysis

As of this writing, a specific, publicly available crystal structure determination for this compound could not be located in the primary scientific literature or crystallographic databases. Therefore, a detailed analysis based on experimental X-ray diffraction data for this exact compound cannot be provided. The following subsections, which rely on such data, are consequently not detailed.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Data not available for this specific compound.

Molecular Conformation in the Solid State

Data not available for this specific compound.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

Data not available for this specific compound.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Data not available for this specific compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides significant insights into the molecular structure of this compound. These methods probe the vibrational modes of the molecule's constituent bonds and functional groups, offering a detailed fingerprint of its structural arrangement.

Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is dominated by the characteristic absorptions of its primary functional groups: the ester, the piperidine ring, and the alkyl substituents. The specific frequencies of these vibrations are sensitive to the local chemical environment. While a fully assigned experimental spectrum for this specific molecule is not widely published, the expected characteristic bands can be accurately predicted based on data from analogous compounds and established correlation tables. vscht.czresearchgate.net

Key vibrational modes include:

Ester Group: The most prominent feature of the ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1730-1750 cm⁻¹ in the IR spectrum. The C-O stretching vibrations of the ester linkage are also characteristic, appearing as two distinct bands in the 1300-1000 cm⁻¹ region.

Piperidine Ring: The N-H stretching vibration of the secondary amine in the piperidine ring is expected in the 3300-3500 cm⁻¹ range, often appearing as a medium-intensity, somewhat broad band. The C-N stretching vibrations are typically found in the 1250-1020 cm⁻¹ range. chemicalbook.com Various C-H stretching and bending modes associated with the methylene (CH₂) groups of the ring appear below 3000 cm⁻¹.

Alkyl Groups: The methyl and ethyl groups give rise to symmetric and asymmetric C-H stretching vibrations in the 2850-2960 cm⁻¹ region. C-H bending (scissoring, rocking, and wagging) vibrations for these groups are observed in the 1470-1365 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Typical Intensity (IR) |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Piperidine Amine | Medium |

| 2980 - 2950 | C-H Asymmetric Stretch | Methyl / Ethyl | Strong |

| 2880 - 2860 | C-H Symmetric Stretch | Methyl / Ethyl | Medium |

| 1750 - 1730 | C=O Stretch | Ethyl Ester | Very Strong |

| 1470 - 1440 | CH₂/CH₃ Bending | Alkyl / Piperidine Ring | Medium |

| 1300 - 1150 | C-O Stretch (Ester) | Ethyl Ester | Strong |

| 1250 - 1020 | C-N Stretch | Piperidine Amine | Medium-Weak |

Conformational Analysis in Solution and Solid State

The stereochemistry of the piperidine ring is a crucial aspect of the molecule's three-dimensional structure. Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain. nih.gov For this compound, this leads to questions about the spatial orientation of the methyl and ethyl carboxylate groups at the C4 position. In the chair conformation, one of these substituents must occupy an axial position while the other occupies an equatorial position.

Vibrational spectroscopy can be a powerful tool for conformational analysis. scispace.com The vibrational frequencies of bonds involving or adjacent to the substituents can be subtly different depending on their axial or equatorial orientation. For instance, C-H or C-C stretching and bending modes can shift by a few wavenumbers.

In the solid state (e.g., a KBr pellet for IR or crystalline powder for Raman), the molecule is typically locked into a single, lowest-energy conformation. In solution, however, the molecule may exist as an equilibrium mixture of conformers, potentially including the ring-flipped conformer where the axial and equatorial positions are inverted.

By comparing the spectra obtained in different phases, conformational information can be deduced.

Band Sharpening/Splitting: Bands in the solution spectrum that are broad or appear as shoulders may resolve into sharper, distinct peaks in the solid-state spectrum, indicating the "freezing" of a single conformer.

Frequency Shifts: Specific bands may exhibit noticeable frequency shifts between the solid and solution phases, reflecting the different energetic environments of the conformers.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Compounds

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of a molecule with left- and right-circularly polarized light. creative-biostructure.com These techniques are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. libretexts.orglibretexts.org

This compound is an achiral molecule. A molecule is considered achiral if it possesses an internal plane of symmetry or a center of inversion. In this case, a plane of symmetry can be drawn through the nitrogen atom, the C4 carbon, the methyl group, and the ethyl carboxylate group, effectively bisecting the piperidine ring. The presence of this symmetry element means that the molecule is superimposable on its mirror image.

Because this compound is achiral, it does not exhibit optical activity. Therefore, it will not produce a signal in either ECD or ORD spectroscopy. The measurement of an ECD or ORD spectrum for this compound would result in a null signal across all wavelengths. These techniques are not applicable for its structural characterization. libretexts.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the fundamental properties of molecules. These calculations provide data on geometry, energy, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. For piperidine (B6355638) derivatives, DFT calculations are crucial for identifying the most stable three-dimensional arrangement of atoms. researchgate.net The process involves finding the lowest energy conformation of the molecule, which for the piperidine ring is typically a chair conformation, similar to cyclohexane. wikipedia.org

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra serve as a valuable complement to experimental characterization. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity. For instance, in studies of related compounds, DFT has been used to calculate these parameters to understand potential reaction pathways and stability. nih.gov

Table 1: Global Chemical Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance of the molecule to change its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can predict the feasibility and selectivity of a reaction. substack.com For instance, in the synthesis of substituted piperidines, different stereoisomers can be formed. whiterose.ac.uknih.gov Computational studies can model the reaction coordinates for the formation of these isomers, identifying the transition state with the lowest energy barrier, which corresponds to the major product. This predictive capability is essential for designing efficient synthetic routes and avoiding unwanted byproducts. While a specific DFT study on a reaction mechanism involving Ethyl 4-methylpiperidine-4-carboxylate is not prominent in the literature, this approach is standard practice in modern synthetic and computational chemistry. substack.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, particularly in a solution environment.

The conformation of a molecule can be significantly influenced by its environment. MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion, taking into account the forces exerted by the surrounding solvent molecules. researchgate.net For this compound, MD simulations can reveal how the piperidine ring and its substituents behave in a solvent like water or an organic solvent.

These simulations allow for the exploration of the molecule's conformational landscape, identifying the most populated conformations and the energy barriers for conversion between them. nih.gov Key parameters such as the Root-Mean-Square Deviation (RMSD) are monitored to assess the stability of the molecule's structure over the simulation time. researchgate.net Furthermore, analysis of the Solvent-Accessible Surface Area (SASA) and hydrogen bonding patterns provides crucial information about how the molecule interacts with its environment. researchgate.net This is particularly important for understanding how the molecule might interact with biological targets. The general preference for the piperidine ring to adopt a chair conformation with bulky substituents in the equatorial position to minimize steric strain is a key aspect that can be dynamically studied and quantified through MD simulations. wikipedia.org

Table 2: Typical Workflow for MD Simulation-Based Conformational Analysis

| Step | Description | Key Outputs |

|---|---|---|

| 1. System Setup | The molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water). | Initial coordinates of all atoms. |

| 2. Energy Minimization | The system's energy is minimized to remove any unfavorable atomic clashes. | A relaxed, low-energy starting structure. |

| 3. Equilibration | The system is gradually heated to the desired temperature and pressure is stabilized to mimic experimental conditions. | A thermally and pressure-equilibrated system. |

| 4. Production Run | The simulation is run for an extended period (e.g., nanoseconds to microseconds) to sample molecular motions. | Trajectory file containing atomic positions over time. |

| 5. Analysis | The trajectory is analyzed to extract structural and dynamic properties. | RMSD, Radius of Gyration, SASA, hydrogen bond analysis, conformational clusters. |

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. For piperidine derivatives, the solvent's properties—such as polarity, proticity, and its ability to form hydrogen bonds—can alter the equilibrium between different conformations, primarily the chair and twist-boat forms of the piperidine ring.

Theoretical studies on similar piperidine compounds demonstrate that the choice of solvent impacts molecular geometry. For instance, quantum-chemical modeling of piperidine in various nonaqueous solvents like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), N,N-dimethylformamide (DMF), and dimethylsulfoxide (DMSO) reveals how solvation energies are governed by both universal (van der Waals) and specific (hydrogen bonding) interactions. In protic solvents like methanol, the solvent can act as a catalyst, for example, in reactions like the Knoevenagel condensation, by stabilizing intermediates through hydrogen bonding. The transition from an aprotic solvent like acetonitrile (B52724) (AN) to a protic one like methanol can lead to a notable increase in the exothermicity of solvation for piperidine, largely due to the enhanced solvation of the amine group.

For this compound, the piperidine nitrogen and the carbonyl group of the ester are key sites for solvent interaction. In polar protic solvents, hydrogen bonding to the nitrogen atom and the carbonyl oxygen would be expected, which could stabilize certain conformations and influence the molecule's reactivity. Computational models, such as those using Density Functional Theory (DFT), can calculate these interactions and predict the most stable conformations in different solvent environments. While specific studies on this compound are not prevalent, the principles derived from studies on related piperidine structures are directly applicable.

Docking Studies and Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Docking simulations for derivatives of piperidine have been used to predict their binding affinity to various protein targets. For example, in a study involving Schiff bases derived from a related compound, ethyl piperidine-1-carboxylate, docking was performed against human acetylcholinesterase (hAChE), a key enzyme in the nervous system. The results of such studies are typically reported as a binding energy score (in kcal/mol), where a more negative value indicates a stronger predicted interaction.

These simulations identify key interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings.

For this compound, the ester group and the piperidine nitrogen could participate in hydrogen bonding, while the methyl group and parts of the piperidine ring could engage in hydrophobic interactions within a protein's binding pocket. Molecular dynamics (MD) simulations can further refine these predictions, providing insight into the stability of the ligand-protein complex over time.

Based on structural similarity to other pharmacologically active molecules, computational methods can help identify potential biological targets for this compound. A closely related compound, Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, has been identified as a component that interacts with inducible nitric oxide synthase (iNOS), suggesting that iNOS could be a potential, albeit unconfirmed, target for similar structures.

Docking studies on various piperidine derivatives have

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The inherent reactivity and stereochemical properties of ethyl 4-methylpiperidine-4-carboxylate make it an attractive starting material for the synthesis of more elaborate heterocyclic structures, including polycyclic systems that are often the core of natural products and medicinally important molecules.

Synthesis of Piperidine-Fused Polycycles

The synthesis of piperidine-fused polycycles is a significant area of organic chemistry, driven by the prevalence of such motifs in biologically active compounds. This compound can serve as a crucial starting point for constructing these complex frameworks. Through a series of strategic chemical transformations, the piperidine (B6355638) ring can be annulated with other cyclic structures. For instance, the ester functionality can be manipulated to introduce a side chain capable of intramolecular cyclization, leading to the formation of bicyclic or tricyclic systems.

Recent advancements in synthetic methodologies, such as combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offer streamlined approaches to creating complex piperidines, potentially reducing the number of synthetic steps required from 7-17 to just 2-5. rsc.org While not explicitly demonstrated for this compound, such innovative strategies highlight the potential for its efficient conversion into high-value, complex polycyclic molecules. rsc.org The development of methods for the synthesis of pyridine- and piperidine-containing polycyclic compounds from dinitrohalogenbenzenes further underscores the importance of piperidine moieties in constructing complex systems. researchgate.net

Precursor for Indolizidine and Quinolizidine (B1214090) Alkaloids

Indolizidine and quinolizidine alkaloids are two major classes of natural products known for their wide range of biological activities. The piperidine ring is a fundamental structural component of these bicyclic systems. researchgate.netdrugbank.comresearchgate.net General synthetic strategies for these alkaloids often involve the elaboration of substituted piperidine precursors. researchgate.netdrugbank.comresearchgate.net

While direct synthesis of these alkaloids from this compound is not extensively documented, its structure makes it a plausible starting material. The synthesis of these bicyclic systems can be achieved through methods like proline-catalyzed sequential α-amination and Horner–Wadsworth–Emmons (HWE) olefination of aldehydes, demonstrating a general approach to constructing these ring systems. researchgate.net The biosynthesis of quinolizidine alkaloids, for instance, involves the cyclization of cadaverine (B124047) to form a piperideine intermediate, which then undergoes further transformations. capes.gov.br Synthetic routes often mimic these biosynthetic pathways, and a 4,4-disubstituted piperidine like this compound could be a valuable synthon in a retrosynthetic analysis.

Scaffold for Pharmacologically Active Compounds

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. This compound provides a robust framework for the design and synthesis of novel pharmacologically active compounds.

Intermediate in the Synthesis of Pharmaceutical Leads and Drug Candidates

This compound and its close structural analogs are crucial intermediates in the synthesis of several important pharmaceutical compounds. The strategic placement of the methyl and ester groups allows for further functionalization and elaboration into complex drug molecules.

A notable example is the synthesis of the potent, short-acting opioid analgesic, Remifentanil . While the direct precursor is often the corresponding methyl ester, the synthesis involves a 4-anilidopiperidine core that can be derived from precursors like this compound. nih.govgoogle.comgoogle.com The synthesis of Remifentanil and its analogs often starts from 1-benzyl-4-piperidone, leading to an intermediate such as ethyl or methyl 4-(phenylpropionylamino)piperidine-4-carboxylate. drugbank.com

Similarly, a structurally related compound, ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, is a key intermediate in the synthesis of the direct thrombin inhibitor Argatroban , used as an anticoagulant. ornl.govnih.gov This highlights the utility of the 4-methylpiperidine (B120128) carboxylate scaffold in developing drugs for different therapeutic areas.

The following table summarizes the role of related piperidine carboxylates as intermediates in drug synthesis:

| Drug Candidate/Class | Intermediate | Therapeutic Area |

| Remifentanil (and analogs) | Methyl/Ethyl 4-(phenylpropionylamino)piperidine-4-carboxylate | Analgesia |

| Argatroban | Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate | Anticoagulation |

| Morphine Analogs | Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate | Analgesia |

Design and Synthesis of Derivatives with Modulated Biological Activity

The core structure of this compound can be systematically modified to generate libraries of derivatives with a wide range of biological activities. By altering the substituents on the piperidine nitrogen and modifying the ester group, chemists can fine-tune the pharmacological properties of the resulting molecules.

Research has shown that piperidine derivatives exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity: Derivatives of piperidin-4-one have been synthesized and shown to possess significant antibacterial and antifungal properties. usp.org For instance, some thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones displayed notable activity against various bacterial strains. usp.org Furthermore, certain piperidine derivatives have been investigated as inhibitors of Mycobacterium tuberculosis. nih.gov

Antiviral Activity: Piperidine-based derivatives have been identified as potent inhibitors of the influenza virus. drugbank.comresearchgate.net Studies have shown that modifications to the piperidine core can lead to compounds with excellent inhibitory activity against various influenza strains. drugbank.comresearchgate.net Camphene derivatives incorporating a 4-methylpiperidine moiety have also demonstrated antiviral activity against influenza and Ebola pseudotype viruses. google.com

Anticancer Activity: The piperidine ring is a common feature in many anticancer agents. nih.gov Derivatives of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown cytotoxic effects against various cancer cell lines. nih.gov Additionally, thiophene (B33073) carboxamide derivatives designed as biomimetics of the anticancer drug Combretastatin A-4, which incorporate a piperidine-like structure, have exhibited promising anticancer properties.

The following table provides examples of biologically active piperidine derivatives:

| Derivative Class | Biological Activity |

| Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones | Antibacterial, Antifungal usp.org |

| Piperidine-based quinoline (B57606) ethers | Anti-influenza drugbank.comresearchgate.net |

| Camphene-4-methylpiperidine hybrids | Antiviral google.com |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Anticancer nih.gov |

Structure-Activity Relationship (SAR) Studies for Piperidine Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For piperidine derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In the context of analgesic compounds related to fentanyl, SAR studies have revealed that substitutions at the 3 and 4 positions of the piperidine ring significantly influence analgesic potency. For instance, the size and stereochemistry of substituents at the 3-position can dramatically alter the activity. For 4-substituted analogs, steric factors appear to play a more critical role than the chemical nature of the substituent in determining both potency and duration of action.

SAR studies on piperidine-based influenza virus inhibitors have highlighted the importance of the linkage between the piperidine and quinoline moieties, with an ether linkage being critical for inhibitory activity. drugbank.comresearchgate.net These studies guide the rational design of more effective antiviral agents.

Furthermore, SAR studies of 4,4-disubstituted piperidines have led to the discovery of new classes of compounds with potent analgesic properties, some comparable to morphine. These studies are essential for the development of the next generation of piperidine-based therapeutics.

Role in Peptide Chemistry and Solid-Phase Synthesis

While direct utilization of this compound as a primary reagent in peptide synthesis is not extensively documented, the foundational molecule, 4-methylpiperidine, plays a significant role, particularly in Solid-Phase Peptide Synthesis (SPPS).

In the widely used Fmoc/t-Bu strategy for SPPS, a crucial step is the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. This is typically achieved using a solution of piperidine in a polar aprotic solvent. However, research has demonstrated that 4-methylpiperidine can be an effective and viable alternative to piperidine for this deprotection step. scielo.org.mxresearchgate.net

Studies comparing the efficacy of 4-methylpiperidine with the standard piperidine reagent have shown that it can deprotect the N-alpha amino group with similar efficiency, yielding peptides with comparable purity and in similar yields. scielo.org.mx For instance, the synthesis of the peptide RRWQWRMKKLG using either 4-methylpiperidine or piperidine as the Fmoc removal agent resulted in crude products with almost identical yields (70% and 71%, respectively) and clean chromatographic profiles. scielo.org.mx

The primary advantage of using 4-methylpiperidine lies in its regulatory status, as it is not a controlled substance in the same way as piperidine, making it a more accessible reagent in some contexts. researchgate.net Research has confirmed that 4-methylpiperidine is an excellent deprotecting reagent, with reaction rates for methylpiperidine derivatives following the order: 4-methyl- > 3-methyl- > 2-methyl-piperidine. scielo.org.mx

The successful synthesis of numerous peptides with diverse physicochemical properties, including varying lengths and the incorporation of non-natural amino acids, underscores the versatility of 4-methylpiperidine as a substitute for piperidine in SPPS. scielo.org.mx

Table 1: Comparison of Deprotection Reagents in SPPS

| Reagent | Efficacy in Fmoc Removal | Yield of Peptide (RRWQWRMKKLG) | Key Advantages |

|---|---|---|---|

| Piperidine | Standard, effective reagent | ~71% | Well-established methodology |

| 4-Methylpiperidine | Comparable to piperidine | ~70% | Not a controlled substance, efficient |

This table summarizes findings from studies comparing piperidine and 4-methylpiperidine as Fmoc deprotection agents in solid-phase peptide synthesis. scielo.org.mx

This compound itself serves as a derivative that can be synthesized from isonipecotic acid, a related piperidine carboxylic acid. researchgate.netchemicalbook.com This places it within the family of building blocks used for creating more complex molecules, although its direct application in the peptide coupling or deprotection stages is not a primary role.

Catalysis and Organocatalysis

The utility of piperidine derivatives extends into the realm of catalysis, where they can function as ligands for metal catalysts or as chiral auxiliaries to guide the stereochemical outcome of reactions.

The nitrogen atom in the piperidine ring makes it an effective N-donor ligand capable of coordinating with various transition metals to form stable and catalytically active complexes. researchgate.net While specific research detailing this compound as a ligand is limited, the broader class of piperidine-containing molecules is instrumental in ligand design.

For example, a related compound, Methyl piperidine-4-carboxylate, is used as a reactant for the C-2 arylation of piperidines through transition metal-catalyzed sp3 C-H activation. fishersci.com This demonstrates the capacity of the piperidine scaffold to participate in and be modified by sophisticated metal-catalyzed transformations. Furthermore, guanidines, which can be synthesized from amines like piperidine, are well-regarded as excellent ligands for a variety of metals, including copper, palladium, and ruthenium, in reactions such as ATRP (Atom Transfer Radical Polymerization) and cross-coupling reactions. researchgate.netsemanticscholar.org

The design of such ligands is crucial as modifying their steric and electronic properties—for instance, by changing the substituents on the piperidine ring—can modulate the activity and selectivity of the metal catalyst. researchgate.net

In asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.

This compound, in its standard form, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it cannot function as a chiral auxiliary.

However, chiral derivatives of the piperidine ring system are valuable in asymmetric synthesis. rsc.org For instance, by introducing chirality at other positions on the ring, such as in ethyl (2R,4R)-4-methylpiperidine-2-carboxylate, the molecule can be used to control the stereochemistry of reactions. pipzine-chem.com These chiral piperidine-based auxiliaries are employed in reactions like asymmetric alkylation, where the rigid ring structure and defined stereocenters effectively bias the approach of reagents to one face of the molecule, leading to the formation of one enantiomer in excess.

Materials Science Applications

The application of this compound in materials science is not well-documented in dedicated studies. However, heterocyclic compounds, including piperidine derivatives, are generally recognized as valuable building blocks for functional materials and polymers. Their rigid ring structure can be exploited to create polymers with specific thermal and mechanical properties. They can also be functionalized to introduce desired chemical properties into a material. The ester and amine functionalities on this compound could, in principle, serve as points for polymerization or for grafting onto surfaces to modify material properties. Despite this potential, specific research demonstrating the integration of this particular compound into materials remains a field for future exploration.

Advanced Research Topics and Emerging Trends

Flow Chemistry and Continuous Manufacturing of Ethyl 4-methylpiperidine-4-carboxylate and its Derivatives

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of active pharmaceutical ingredients (APIs) and fine chemicals. scitube.ioed.ac.uk This approach offers significant advantages, including improved safety, enhanced heat and mass transfer, higher yields, and greater consistency. unimi.itthieme-connect.de For the synthesis of piperidine (B6355638) derivatives like this compound, flow chemistry presents a compelling alternative to conventional methods.

Continuous flow processes can be particularly advantageous for reactions that are hazardous or difficult to control on a large scale in batch reactors. scitube.io The synthesis of heterocycles, a class to which piperidines belong, often involves such reactions. mdpi.com By using microreactors, the volume of reactive intermediates at any given time is minimized, significantly enhancing safety. scitube.io Furthermore, the precise control over parameters like temperature, pressure, and residence time in a flow system allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. ed.ac.ukunimi.it

While specific literature on the continuous flow synthesis of this compound is limited, the principles are readily applicable. For instance, the hydrogenation of a corresponding pyridine (B92270) precursor or the reductive amination to form the piperidine ring are well-established transformations that benefit from flow conditions.

Table 1: Comparison of Batch vs. Flow Chemistry for Pharmaceutical Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better control. |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Scalability | Difficult and often requires re-optimization ("scale-up issues"). | Simpler scalability by running the system for longer periods. |

| Product Quality | Potential for batch-to-batch variability. | High consistency and improved product quality assurance. |

| Process Control | Limited real-time control over reaction parameters. | Precise, automated control over temperature, pressure, and flow rates. |

This table presents a generalized comparison of batch and flow processing in the context of pharmaceutical manufacturing. scitube.ioed.ac.ukunimi.it

The development of a continuous manufacturing process for this compound and its derivatives would enable more efficient, safer, and cost-effective production, facilitating its broader use in drug discovery and materials science. ed.ac.uk

Supramolecular Chemistry and Self-Assembly of Piperidine-Based Structures

Supramolecular chemistry explores the non-covalent interactions that direct molecules to self-assemble into larger, well-defined architectures. These interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, are central to the field of crystal engineering, which aims to design and synthesize solid-state structures with desired properties. nih.gov

Piperidine derivatives are excellent candidates for supramolecular assembly due to the presence of hydrogen bond acceptors (the nitrogen atom) and, in the case of this compound, a carbonyl oxygen in the ester group. The tertiary amine of the piperidine ring can be protonated to form ammonium (B1175870) salts, which then act as powerful hydrogen bond donors. These functional groups can engage in predictable hydrogen-bonding patterns, known as synthons, to build complex structures. nih.gov

Although specific crystal engineering studies on this compound are not widely published, research on related piperidine and piperazine (B1678402) structures provides significant insight. For example, studies on piperazine-2,5-diones have demonstrated how hydrogen bonding and other interactions can be used to control crystal packing and form polymorphic structures. nih.gov Similarly, piperidine carboxylic acids have been shown to form robust hydrogen-bonded networks, often involving the carboxylic acid and the piperidine nitrogen. nih.gov The interplay between the ester group, the ring nitrogen, and potential co-formers (like acids or other hydrogen-bond donors) in this compound could lead to diverse supramolecular architectures with tunable physical properties like solubility and melting point.

Photoresponsive and Stimuli-Responsive Piperidine Systems

Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to external triggers such as temperature, pH, light, or magnetic fields. nih.govrsc.org These materials are at the forefront of innovation in drug delivery, tissue engineering, and diagnostics. nih.gov

The incorporation of piperidine moieties into polymer backbones is an emerging strategy for creating novel stimuli-responsive systems. A study on polymers containing piperidine carboxamide, a close analogue of the carboxylate structure, demonstrated temperature-responsive behavior in aqueous solutions. nih.gov Researchers synthesized polymers like poly(N-acryloyl-isonipecotamide), which showed an upper critical solution temperature (UCST). This means the polymer is soluble in water at lower temperatures but phase-separates upon heating. This behavior is driven by the formation and disruption of intermolecular hydrogen bonds involving the piperidine carboxamide groups. nih.gov

Table 2: Temperature-Responsive Behavior of Piperidine-Containing Polymers

| Polymer | Terminal Group | Molecular Weight (Mn) | Observed Behavior in PBS |

| PNANAm | Hydrophilic | > 7600 | UCST |

| PNANAm | Hydrophilic | < 7600 | Soluble |

| PNANAm | Nonionic | < 7600 | UCST |

| PNADNAm | - | - | LCST |

Data adapted from a study on temperature-responsive polymers containing piperidine carboxamide moieties. PNANAm = poly(N-acryloyl-nipecotamide), PNADNAm = poly(N-acryloyl-N,N-diethylnipecotamide), UCST = Upper Critical Solution Temperature, LCST = Lower Critical Solution Temperature, PBS = Phosphate-Buffered Saline. nih.gov

While research into photoresponsive systems based on this compound is still a nascent area, the principles demonstrated with other stimuli offer a clear path forward. By chemically linking the piperidine scaffold to photo-isomerizable groups (e.g., azobenzenes), it would be feasible to create materials whose properties, such as conformation or binding affinity, could be controlled with light.

Biocatalysis and Enzymatic Transformations for Enhanced Selectivity

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. nih.gov This approach is particularly valuable for the synthesis of chiral molecules, which is a critical requirement in the pharmaceutical industry. nih.govunimi.it For a molecule like this compound, which possesses a chiral center at the C4 position, biocatalysis provides a powerful tool for producing single enantiomers with high purity.

Two primary enzymatic strategies are applicable:

Kinetic Resolution: This involves the use of an enzyme, typically a lipase (B570770), to selectively react with one enantiomer in a racemic mixture. For example, a lipase could be used to selectively hydrolyze the ethyl ester of (R)- or (S)-Ethyl 4-methylpiperidine-4-carboxylate, leaving the unreacted enantiomer in high enantiomeric excess. This method is widely used for the synthesis of chiral intermediates.

Asymmetric Synthesis: This strategy uses enzymes, such as oxidoreductases or transaminases, to directly create the desired chiral center from a prochiral substrate. nih.gov For instance, a specifically engineered enzyme could reduce a corresponding tetrahydropyridine (B1245486) precursor to yield predominantly one enantiomer of the target piperidine. unimi.it Recent advances have demonstrated the power of whole-cell biocatalysts and engineered enzymes in producing a wide range of chiral amines and alcohols for pharmaceutical synthesis. nih.govnih.gov

The development of a robust biocatalytic route to enantiopure this compound would be a significant advance, providing access to chiral building blocks for the development of stereospecific drugs.

Applications in Chemical Biology and Probe Development

Chemical biology utilizes small molecules to study and manipulate biological systems. researchgate.net Chemical probes are specially designed molecules that can interact with a specific biological target, allowing for its visualization (bioimaging) or modulation. nih.gov The piperidine scaffold is a privileged structure in this field, appearing in numerous bioactive compounds and forming the core of various probes. nih.govnih.gov

This compound serves as a versatile starting point for developing such tools. Its functional groups—the tertiary amine and the ester—are handles for further chemical modification. For example:

The ester can be hydrolyzed to the carboxylic acid and then coupled to fluorescent dyes, affinity tags, or other reporter groups.

The N-methyl group could be replaced with other substituents to modulate properties like cell permeability, target affinity, or to attach linkers for creating bivalent probes.

Derivatives of the 4,4-disubstituted piperidine core have been investigated as potent analgesic agents and have shown high affinity for opioid receptors. nih.govnih.gov Furthermore, piperidine-based structures are central to the design of inhibitors for targets like HIV-1 protease and ligands for σ-receptors, which are implicated in neurological disorders. nih.govnih.gov By modifying the this compound scaffold, researchers can design novel probes to study these and other biological targets, contributing to a deeper understanding of disease and the development of new therapeutics.

Q & A

Q. What are the recommended methods for synthesizing Ethyl 4-methylpiperidine-4-carboxylate, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves esterification or carboxylation of 4-methylpiperidine derivatives. A common approach includes reacting 4-methylpiperidine with ethyl chloroformate in anhydrous conditions under nitrogen. Purification steps involve column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity verification requires HPLC (C18 column, methanol/water mobile phase) and comparison with reference standards. Ensure anhydrous conditions to avoid hydrolysis byproducts . Stability tests (e.g., TGA/DSC) confirm thermal stability, while NMR (1H, 13C) and mass spectrometry validate structural integrity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H and 13C NMR : Use deuterated solvents (CDCl3 or DMSO-d6) to resolve signals for the ester carbonyl (δ ~165-170 ppm in 13C) and piperidine methyl group (δ ~1.2-1.4 ppm in 1H).

- Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 172.12).

- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation in ethanol and refine using SHELXL .

Cross-reference spectral data with CRC Handbook tables for validation .

Q. What are the optimal storage conditions to maintain compound stability?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers under nitrogen. Avoid exposure to moisture (hygroscopicity confirmed via TGA). Monitor stability via periodic HPLC analysis. For long-term storage (>5 years), lyophilization is recommended .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure refinement?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Use SHELXL to apply restraints (e.g., DELU, SIMU) for disordered regions. Validate hydrogen bonding via PLATON or Mercury. For twinned data, employ the TWIN/BASF commands in SHELXL and cross-validate with CrysAlisPro integration . Compare refined coordinates with Cremer-Pople puckering parameters (e.g., amplitude q and phase angle φ) for piperidine ring conformation .

Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., ester carbonyl). Solvent effects (PCM model for ethanol) refine free energy barriers. MD simulations (AMBER force field) assess conformational flexibility of the piperidine ring. Validate with experimental kinetics (e.g., hydrolysis rates in buffered solutions) .

Q. How can synthetic yield discrepancies be addressed when scaling up reactions?

- Methodological Answer : Optimize variables:

- Temperature : Use microwave-assisted synthesis (80-100°C) for faster kinetics.

- Solvent : Switch to DMF or THF to enhance solubility of intermediates.

- Catalyst : Screen Lewis acids (e.g., ZnCl2) for esterification efficiency.

Monitor reaction progress via in situ FTIR (carbonyl peak at ~1740 cm⁻¹). For low yields, isolate intermediates (e.g., via TLC) and identify side products via LC-MS .

Q. How is ring puckering analyzed in this compound?

- Methodological Answer : Apply Cremer-Pople coordinates to quantify non-planarity. Calculate puckering amplitude (q) and phase angle (φ) from X-ray coordinates using PARST or Platon. Compare with literature values for similar piperidines (e.g., q = 0.4–0.6 Å). For dynamic puckering, use variable-temperature NMR (VT-NMR) to observe pseudorotation barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.